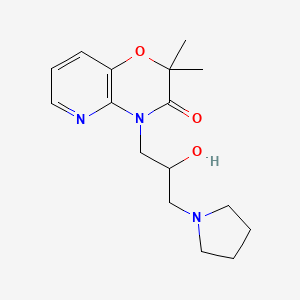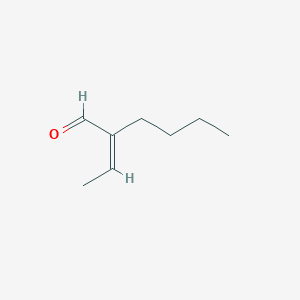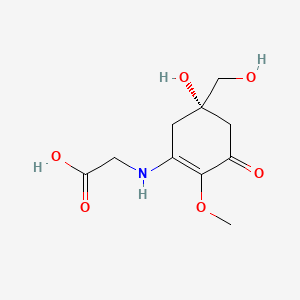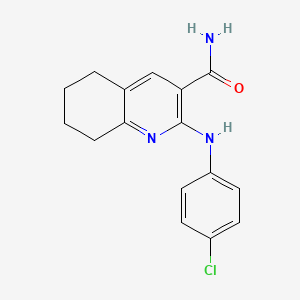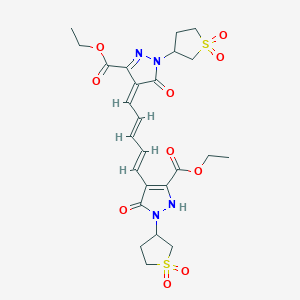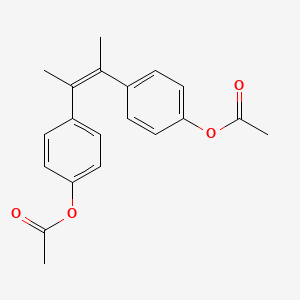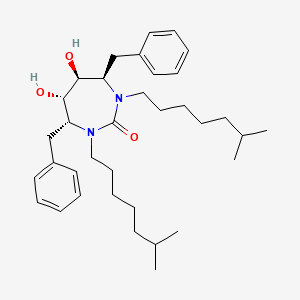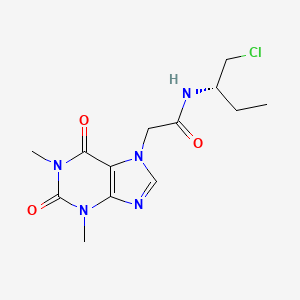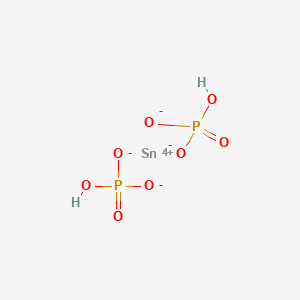
Pyrrolidine, 2,4-dimethyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 2,4-dimethyl-, cis-: is a nitrogen-containing heterocyclic compound with a five-membered ring structure This compound is a derivative of pyrrolidine, which is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 2,4-dimethyl-, cis- can be achieved through various synthetic routes. One common method involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This reaction is highly versatile and allows for the creation of different stereochemical patterns in enantioselective pyrrolidine synthesis . Another method involves the use of proline derivatives as organocatalysts in asymmetric synthesis .
Industrial Production Methods: Industrial production of Pyrrolidine, 2,4-dimethyl-, cis- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques is common in industrial settings to achieve the desired stereochemistry and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 2,4-dimethyl-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often involving the use of hydrogenation catalysts.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used in hydrogenation reactions.
Substitution: Nucleophiles like amines and alkyl halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted pyrrolidine derivatives.
Scientific Research Applications
Pyrrolidine, 2,4-dimethyl-, cis- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Pyrrolidine, 2,4-dimethyl-, cis- involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards target proteins. For example, it can act as an inverse agonist of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases . The presence of the cis configuration enhances its activity by increasing the mobility in the loop connecting helices 11 and 12 of the target protein .
Comparison with Similar Compounds
Pyrrolidine-2-one: A lactam derivative with similar biological activities.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, offering different reactivity and applications.
Prolinol: A hydroxylated derivative of pyrrolidine with unique stereochemical properties.
Uniqueness: Pyrrolidine, 2,4-dimethyl-, cis- stands out due to its specific stereochemistry and the presence of two methyl groups, which contribute to its distinct chemical and biological properties. Its ability to act as a chiral auxiliary and its potential therapeutic applications make it a valuable compound in various fields of research and industry .
Properties
CAS No. |
40465-44-9 |
|---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.17 g/mol |
IUPAC Name |
(2S,4R)-2,4-dimethylpyrrolidine |
InChI |
InChI=1S/C6H13N/c1-5-3-6(2)7-4-5/h5-7H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
DUOJVRWFIHNZTJ-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](NC1)C |
Canonical SMILES |
CC1CC(NC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


